molecular formula C18H18O3 B1655873 2-[1,1'-Biphenyl]-4-yl-2-oxoethyl butyrate CAS No. 4376-30-1

2-[1,1'-Biphenyl]-4-yl-2-oxoethyl butyrate

Cat. No. B1655873
CAS RN: 4376-30-1
M. Wt: 282.3 g/mol
InChI Key: WJNSKWQHPHCZAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1,1'-Biphenyl]-4-yl-2-oxoethyl butyrate is a useful research compound. Its molecular formula is C18H18O3 and its molecular weight is 282.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[1,1'-Biphenyl]-4-yl-2-oxoethyl butyrate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115845. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[1,1'-Biphenyl]-4-yl-2-oxoethyl butyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1,1'-Biphenyl]-4-yl-2-oxoethyl butyrate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

4376-30-1

Product Name

2-[1,1'-Biphenyl]-4-yl-2-oxoethyl butyrate

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] butanoate

InChI

InChI=1S/C18H18O3/c1-2-6-18(20)21-13-17(19)16-11-9-15(10-12-16)14-7-4-3-5-8-14/h3-5,7-12H,2,6,13H2,1H3

InChI Key

WJNSKWQHPHCZAB-UHFFFAOYSA-N

SMILES

CCCC(=O)OCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Canonical SMILES

CCCC(=O)OCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Other CAS RN

4376-30-1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the procedure of Example 1, 5 grams of 4-phenylphenacyl bromide are reacted with 5 grams of butyric acid to obtain 4-phenylphenacyl butyrate, m.p. 82° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.